5-Cyano-6-cyclohexyl-2-thiouracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

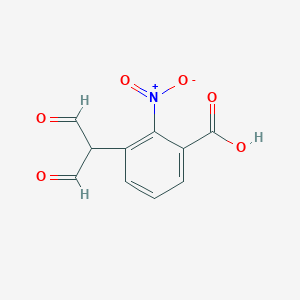

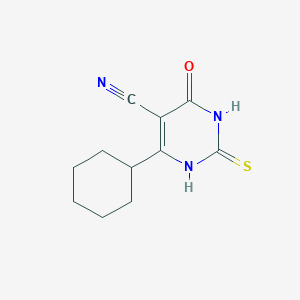

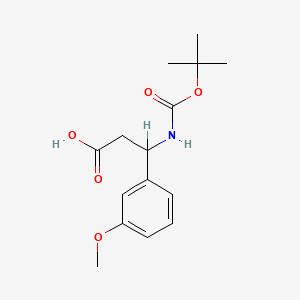

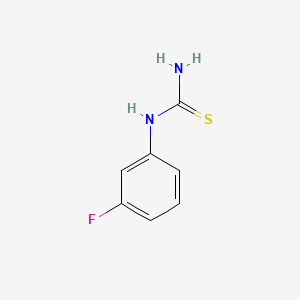

5-Cyano-6-cyclohexyl-2-thiouracil: is a chemical compound with the molecular formula C11H13N3OS. It is a derivative of thiouracil, characterized by the presence of a cyano group at the 5-position and a cyclohexyl group at the 6-position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities .

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-Cyano-6-cyclohexyl-2-thiouracil is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential in biological studies, particularly in the inhibition of certain enzymes. It is being investigated for its ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis .

Medicine: In medicinal chemistry, this compound derivatives are explored for their antiviral and anticancer properties. Some derivatives have demonstrated activity against hepatitis C virus and various cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mécanisme D'action

Target of Action

The primary target of 5-Cyano-6-cyclohexyl-2-thiouracil is Thymidylate Synthase (TS) . TS is a folate-dependent enzyme that plays a crucial role in DNA synthesis, making it a key target for anticancer agents .

Mode of Action

This compound interacts with TS, inhibiting its function . TS catalyzes the reductive methylation of 2’-deoxyuridine-5’-monophosphate (dUMP) to 2’-deoxythymidine-5’-monophosphate (dTMP), a critical step in DNA synthesis . By inhibiting TS, this compound disrupts DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound affects the Sec-dependent secretion pathway in bacteria . SecA, a key component of this pathway, helps translocate proteins from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, the compound disrupts protein secretion, which can lead to bacterial cell death .

Result of Action

This compound has demonstrated antimicrobial and anticancer activities . It has shown potent growth inhibitory effects against certain cancer cell lines . Additionally, it has exhibited antimicrobial activity against various bacterial strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can vary depending on the specific strain of bacteria

Analyse Biochimique

Biochemical Properties

5-Cyano-6-cyclohexyl-2-thiouracil is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. The nature of these interactions is likely due to the specific chemical structure of this compound, which includes a thiouracil ring, a cyano group, and a cyclohexyl group .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. As a thiouracil derivative, it may interact with enzymes or cofactors involved in nucleotide metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-6-cyclohexyl-2-thiouracil typically involves the reaction of thiourea with appropriate aldehydes or ketones under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Cyano-6-cyclohexyl-2-thiouracil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyano or thiouracil positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted thiouracil derivatives, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

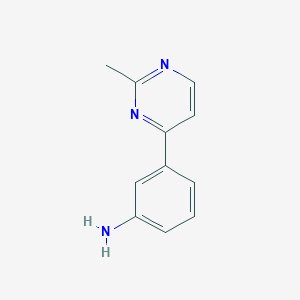

6-Aryl-5-cyano-2-thiouracil: These compounds share a similar thiouracil core but differ in the aryl substituent at the 6-position.

5-Cyano-2-thiouracil: Lacks the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.

Uniqueness: 5-Cyano-6-cyclohexyl-2-thiouracil is unique due to its cyclohexyl group, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature can lead to increased potency and selectivity in its biological activities .

Propriétés

IUPAC Name |

6-cyclohexyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h7H,1-5H2,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXJAXQQMCEYOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)NC(=S)N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370984 |

Source

|

| Record name | 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290313-19-8 |

Source

|

| Record name | 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1333632.png)